1,4-Bis(ethenylsulfonyl)butane
Description
1,4-Bis(ethenylsulfonyl)butane is a sulfonyl-containing organic compound characterized by two ethenylsulfonyl (-SO₂-CH=CH₂) groups attached to a butane backbone. For example, 1,4-bis(benzylsulfonyl)butane (CAS: N/A) is synthesized via oxidation of 1,4-bis(benzylthio)butane using hydrogen peroxide , suggesting analogous synthetic routes for sulfonyl derivatives. Compounds like 1,4-Bis(methylsulfonyl)butane (CAS: 7040-87-1; molecular formula: C₆H₁₄O₄S₂) share the sulfonyl functional group and are utilized in industrial and pharmaceutical research .
Properties
CAS No. |
3088-17-3 |
|---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfonyl)butane |
InChI |
InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
HGLPVMBQJHDEJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCCCS(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .
Industrial Production Methods
Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sulfonyl-Containing Derivatives
(a) 1,4-Bis(methylsulfonyl)butane (CAS: 7040-87-1)
- Structure : Features methylsulfonyl (-SO₂-CH₃) groups instead of ethenylsulfonyl.
- Applications : Used as a crosslinking agent in polymers and pharmaceuticals. Industrial suppliers highlight its role in high-performance adhesives and coatings .
- Synthesis : Produced via sulfonation of butane derivatives, with purity levels up to 90% in industrial grades .
(b) 1,4-Bis(benzylsulfonyl)butane
- Structure : Benzylsulfonyl (-SO₂-C₆H₅CH₂) substituents.
- Reactivity : Exhibits stability under oxidative conditions, with a 77% yield in synthesis via hydrogen peroxide oxidation .
- Applications: Potential use in specialty polymers due to its rigid aromatic groups.
(c) 1,4-Bis(2-hydroxyethylthio)butane (CAS: 7425-93-6)
Phosphine- and Phosphonium-Based Analogues
(a) 1,4-Bis(diphenylphosphino)butane (CAS: N/A)
- Structure: Diphenylphosphino (-P(C₆H₅)₂) groups.
- Applications : Widely used as a ligand in transition metal catalysts (e.g., rhodium complexes for hydrogenation reactions) .
- Market Trends : Projected growth in demand for catalysts in pharmaceuticals and agrochemicals .
(b) 1,4-Bis(triphenylphosphonio)butane
Maleimide and Epoxy Derivatives
(a) 1,4-Bis(maleimido)butane (CAS: 28537-70-4)
- Structure : Maleimide groups enabling thiol-ene click chemistry.
- Applications : Crosslinker for proteins and polymers in bioconjugation .
- Properties : High thermal stability (density: 1.4 g/cm³) .
(b) 1,4-Butane Diglycidyl Ether
Key Comparative Data Table
Research Findings and Trends
- Reactivity : Sulfonyl derivatives like 1,4-bis(methanesulfonyloxy)butane exhibit dissociation tendencies over tautomerization in biochemical media , whereas phosphine derivatives show stability in catalytic cycles .
- Market Dynamics : 1,4-Bis(vinyloxy)-butane dominates the adhesives sector with a projected CAGR linked to sustainability trends , while phosphine-based catalysts are growing in pharmaceuticals .
- Synthetic Challenges : Oxidation of thioethers to sulfones (e.g., 1,4-bis(benzylsulfonyl)butane) requires controlled conditions to avoid over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
